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Compound of Interest

Compound Name:
3-Propyl-2,3-dihydro-1H-indol-5-

amine

Cat. No.: B13201347

Get Quote

Executive Summary
3-Propylindolin-5-amine (CAS: 2060043-75-4) is a bicyclic aromatic amine featuring a 2,3-

dihydro-1H-indole (indoline) core substituted with a propyl group at the C3 position and a

primary amine at the C5 position.[1][2][3]

In drug discovery, this scaffold serves as a critical "privileged structure." The indoline core

mimics the tryptophan/serotonin motif, making it highly relevant for targeting G-protein coupled

receptors (GPCRs) and kinases. The C5-amine provides a versatile handle for amide coupling

or urea formation, while the C3-propyl chain offers hydrophobic interactions within enzyme

binding pockets.

Nomenclature & Chemical Identity
Precise identification is critical for database integration and regulatory compliance.
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Parameter Detail

IUPAC Name 3-propyl-2,3-dihydro-1H-indol-5-amine

Common Synonyms
5-Amino-3-propylindoline; 3-Propyl-5-amino-2,3-

dihydroindole

CAS Number 2060043-75-4

Molecular Formula C₁₁H₁₆N₂

Molecular Weight 176.26 g/mol

SMILES CCCC1CN(C2=C1C=C(C=C2)N)

InChI Key Predicted based on structure

Chemo-Physical Profile (Calculated)
LogP (Octanol/Water): ~2.1 (Moderate lipophilicity, favorable for CNS penetration).

Topological Polar Surface Area (TPSA): ~38 Å² (Excellent membrane permeability).

pKa (Conjugate Acid): ~5.5 (Aniline nitrogen) / ~10 (Indoline nitrogen - though less basic due

to conjugation).

Physical State: Likely an off-white to brown viscous oil or low-melting solid (amine oxidation

sensitive).

Synthesis & Production Protocols
As a Senior Application Scientist, I recommend a Fischer Indole Synthesis followed by a

Selective Reduction strategy. This route is robust, scalable, and avoids expensive transition

metal catalysts often required for direct C-H activation.

Retrosynthetic Analysis
The target molecule (3-propylindolin-5-amine) can be disconnected into:

Reduction: From 3-propyl-5-nitroindole.
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Cyclization: From 4-nitrophenylhydrazine and valeraldehyde (pentanal).

Detailed Synthesis Protocol
Step 1: Formation of 3-Propyl-5-nitro-1H-indole

Reaction Type: Fischer Indole Synthesis.

Reagents: 4-Nitrophenylhydrazine hydrochloride, Pentanal (Valeraldehyde), 4% H₂SO₄ (aq)

or Polyphosphoric acid (PPA).

Mechanism: Hydrazone formation

[3,3]-Sigmatropic rearrangement

Cyclization

Ammonia loss.

Protocol:

Dissolve 4-nitrophenylhydrazine HCl (1.0 eq) in ethanol.

Add Pentanal (1.1 eq) dropwise at 0°C. Stir for 1 hour to form the hydrazone.

Add the hydrazone to pre-heated (80°C) 4% aqueous H₂SO₄ or PPA.

Reflux for 3-4 hours. Monitor by TLC (disappearance of hydrazone).

Cool, neutralize with NaOH, and extract with ethyl acetate.

Purify via column chromatography (Hexane/EtOAc) to isolate 3-propyl-5-nitro-1H-indole.

Step 2: Global Reduction to 3-Propylindolin-5-amine
Reaction Type: Catalytic Hydrogenation / Hydride Reduction.

Reagents: Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid (AcOH) OR H₂/Pd-C (high

pressure).
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Note: Reducing the indole double bond (C2-C3) requires acidic conditions or high pressure,

while the nitro group reduces easily to the amine.

Protocol (Sodium Cyanoborohydride Method - Recommended for Selectivity):

Dissolve 3-propyl-5-nitro-1H-indole (1.0 eq) in Glacial Acetic Acid.

Add NaBH₃CN (3.0 eq) portion-wise at 10-15°C (Exothermic!).

Stir at room temperature for 2 hours (Reduces Indole

Indoline).

To reduce the Nitro group: Add Zn dust (5.0 eq) to the same vessel or perform a separate

hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH) on the isolated nitro-indoline.

Final Workup: Basify to pH > 10 with NaOH (to ensure free base amine), extract with DCM.

Purification: Isolate as the dihydrochloride salt for stability by adding HCl in dioxane.

Synthesis Visualization
The following diagram illustrates the critical pathway from raw materials to the final scaffold.

Figure 1: Two-step synthesis of 3-propylindolin-5-amine via Fischer Indole Cyclization.
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Applications in Drug Discovery
The 3-propylindolin-5-amine structure is not a drug itself but a high-value intermediate. Its utility

lies in its ability to serve as a conformationally restricted aniline mimic.
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Kinase Inhibitor Design
In kinase inhibitors (e.g., Sunitinib analogs), the indoline core occupies the ATP-binding pocket.

The 5-Amine: Forms a critical hydrogen bond with the "hinge region" of the kinase or serves

as the attachment point for a "tail" group that extends into the solvent-exposed area.

The 3-Propyl Group: Provides hydrophobic bulk that can fill the "gatekeeper" pocket or

hydrophobic back-cleft, improving selectivity against kinases with smaller pockets.

GPCR Ligands
Indoline derivatives are privileged scaffolds for Serotonin (5-HT) and Dopamine (D) receptors.

The 3-propyl group mimics the alkyl chain of endogenous neurotransmitters.

Derivatization of the N1 (indoline nitrogen) or C5-amine can tune affinity for 5-HT2A or D2

receptors.

Application Workflow

Figure 2: Divergent synthesis applications for the 3-propylindolin-5-amine scaffold.
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Safety & Handling (MSDS Summary)
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While specific toxicological data for this CAS may be sparse, handle as a Hazardous Aromatic

Amine.

Signal Word: WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Keep under inert gas (Argon/Nitrogen) at -20°C. Amines and indolines are prone to

oxidation (darkening) upon air exposure.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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